2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(13-7-10-3-1-2-4-12(10)16-13)18-8-11(9-18)19-6-5-15-17-19/h1-7,11,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUCEIKLQXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with an appropriate electrophile . The final step involves the coupling of the triazole-azetidine intermediate with an indole derivative, often using peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety yields indole-2,3-dione derivatives, while reduction of the triazole ring produces dihydrotriazole derivatives .
Scientific Research Applications
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azetidine ring can introduce conformational constraints, influencing the overall bioactivity of the compound .
Comparison with Similar Compounds
Key Observations:
Linker Diversity: The target compound’s azetidine-carbonyl linker contrasts with the methyl () or ethyl () linkers in analogs. The azetidine’s strain and compactness may enhance binding affinity by reducing entropy penalties compared to flexible alkyl chains.
Substituent Effects :
- Fluorine substituents (e.g., in 5e ) are common in drug design to modulate bioavailability and metabolic stability. The target compound lacks explicit fluorination but may leverage the triazole’s polarity for solubility.
Synthetic Routes :
- All triazole-containing analogs utilize CuAAC (click chemistry) for triazole formation . The target compound’s azetidine-carbonyl moiety likely requires additional steps, such as amide coupling or azetidine functionalization, as seen in complex syntheses (e.g., ).
Structural and Crystallographic Insights
Analogous compounds (e.g., peptidotriazoles) often rely on X-ray crystallography to confirm regiospecific triazole formation (1,4-disubstituted) and conformational analysis . The azetidine’s strain could be validated via bond-angle measurements in future studies.
Biological Activity
The compound 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12N6O
- Molecular Weight : 244.26 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related triazoles range from 12.5 to 25 μg/ml against Escherichia coli and Staphylococcus aureus .
Dihydrofolate Reductase Inhibition
A significant area of research involves the inhibition of dihydrofolate reductase (DHFR). Compounds structurally related to indole-based triazoles have demonstrated potent DHFR inhibitory activity. In a recent study, synthesized derivatives exhibited IC50 values ranging from 3.48 ± 0.16 μM to 30.37 ± 1.20 μM . The most active compounds showed strong binding affinity in molecular docking studies, indicating a potential for therapeutic use in conditions requiring DHFR inhibition.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various cancer cell lines. For example, compounds with a similar scaffold have been tested against HeLa and HCT116 cancer cells, showing significant antiproliferative effects . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study 1: Synthesis and Evaluation of Indole-Based Triazoles
In a study conducted by researchers at Elsevier Masson SAS, a series of indole-based meldrum linked triazoles were synthesized. These compounds were screened for their DHFR inhibitory activity and showed promising results with several derivatives exhibiting high potency . The structural characterization was performed using NMR spectroscopy and X-ray crystallography.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that certain modifications in the triazole ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
